molecular formula C19H10O2 B1199405 10-Oxabenzo[def]chrysen-9-one

10-Oxabenzo[def]chrysen-9-one

Cat. No. B1199405
M. Wt: 270.3 g/mol
InChI Key: NHGPSFSQAVBCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Oxabenzo[def]chrysen-9-one is a member of pyrenes.

Scientific Research Applications

Rearrangement and Synthesis

  • Rearrangement by UV Irradiation or Acid : 10-Oxabenzo[def]chrysen-9-one can be rearranged by either UV irradiation or strong acid to form other compounds like 2,3-norborneno-1-naphthol. This rearrangement is significant in understanding chemical transformations under different conditions (Bartlett & Ghosh, 1985).

  • Innovative Synthesis Approaches : Innovative synthesis methods have been developed for compounds like (7,8-dihydro-5-oxabenzo[c]chrysene-6-ylidene)acetonitriles, demonstrating the chemical versatility of 10-Oxabenzo[def]chrysen-9-one derivatives (Pratap, Kumar, Maulik, & Ram, 2007).

  • Base-Catalyzed Cyclization : The base-catalyzed cyclization of 10-oxocitral, a related compound, has been studied for the synthesis of other chemicals, supporting the intermediacy of this compound in biosynthesis (Bellesia, Ghelfi, Pagnoni, & Pinetti, 1986).

Material Development and Characterization

  • Development of Novel Nanocomposites : Research has been conducted on the development and characterization of novel epoxy nanocomposites using derivatives of 10-Oxabenzo[def]chrysen-9-one for aerospace and high-performance applications. This indicates its potential in material science (Meenakshi, Sudhan, Kumar, & Umapathy, 2011).

Molecular Structure Studies

  • Polycyclic Aromatic Small Molecules : Studies on polycyclic aromatic hydrocarbon compounds based on 10-Oxabenzo[def]chrysen-9-one derivatives show the potential of these compounds in understanding molecular architecture and optoelectronic properties (Koldemir et al., 2017).

  • Synthesis of BN-fused Polycyclic Aromatics : Tandem intramolecular electrophilic arene borylation has been utilized for synthesizing BN-fused polycyclic aromatic compounds, demonstrating the structural flexibility and potential applications in organic electronics (Hatakeyama, Hashimoto, Seki, & Nakamura, 2011).

Environmental and Biochemical Studies

  • Identification in Crude Oils and Rock Extracts : Chrysene derivatives, including 10-Oxabenzo[def]chrysen-9-one, have been identified in crude oils and rock extracts, providing insights into environmental chemistry and petroleum geochemistry (Li, Shi, & Wang, 2012).

  • Metabolic Activation Studies : Research on the metabolic activation of related chrysene compounds provides insights into biochemical pathways and potential toxicological impacts (Hodgson et al., 1985).

properties

Product Name

10-Oxabenzo[def]chrysen-9-one

Molecular Formula

C19H10O2

Molecular Weight

270.3 g/mol

IUPAC Name

pyreno[1,2-b]pyran-9-one

InChI

InChI=1S/C19H10O2/c20-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(19(14)21-16)18(13)17(11)12/h1-10H

InChI Key

NHGPSFSQAVBCRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4OC(=O)C=C5)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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